N-Desmethyl Dechloro Clobazam, also known as N-desmethylclobazam, is a significant metabolite of the benzodiazepine drug clobazam. Clobazam is primarily used as an anticonvulsant medication for treating seizures and anxiety disorders. The compound is classified under the 1,5-benzodiazepine category, which is characterized by its unique structure and pharmacological properties.
N-Desmethyl Dechloro Clobazam falls under the category of psychoactive substances due to its action on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It is recognized for its potential therapeutic effects while also being associated with various pharmacokinetic properties that influence its efficacy and safety profile .
The synthesis of N-Desmethyl Dechloro Clobazam can be achieved through various chemical methods, primarily focusing on the modification of clobazam. The general synthetic route involves:
These reactions are facilitated by specific catalysts and conditions that promote the desired transformations without leading to significant side reactions .
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and pH to ensure high yields and purity of the product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the progress of the reaction and characterize the final product .
N-Desmethyl Dechloro Clobazam has a molecular formula of with a molecular weight of 252.27 g/mol . Its structure can be represented as follows:
The absence of certain physical property data may limit practical applications but does not detract from its significance in pharmacology .
N-Desmethyl Dechloro Clobazam participates in various chemical reactions primarily related to its metabolic pathways. These include:
The metabolic pathways are crucial for understanding the pharmacokinetics of N-desmethylclobazam, influencing its half-life and therapeutic effects. Studies indicate that after administration of clobazam, N-desmethylclobazam reaches peak plasma concentrations within 24 to 72 hours, with a mean half-life ranging from 36 to 46 hours .
N-Desmethyl Dechloro Clobazam acts primarily as a positive allosteric modulator at GABA-A receptors, enhancing GABA's inhibitory effects on neuronal excitability. This mechanism is significant for its anticonvulsant properties.
Research indicates that N-desmethylclobazam exhibits a preference for α2 subunit-containing GABA-A receptors over α1 subunit-containing receptors, which may contribute to its reduced sedative effects compared to other benzodiazepines . This selectivity makes it particularly useful in managing anxiety and seizure disorders without causing excessive sedation.
The chemical stability and reactivity of N-desmethyl Dechloro Clobazam are influenced by its structural features:
These properties are essential for both pharmaceutical formulation and understanding potential interactions with other compounds .
N-Desmethyl Dechloro Clobazam has several scientific uses:
The continued research into N-desmethylclobazam's properties may lead to new therapeutic applications or enhancements in existing treatments for neurological disorders .
N-Desmethyl Dechloro Clobazam (NDDC, C₁₅H₁₂N₂O₂) is synthesized through sequential modifications of the clobazam scaffold. The core pathways involve:
Alternative routes include direct synthesis from dechlorinated benzodiazepine intermediates. For example, 5-phenyl-1,5-benzodiazepine-2,4-dione undergoes selective N-alkylation, though this method risks over-alkylation and requires protecting groups .
Table 1: Key Demethylation Methods for Clobazam Analogues
Reagent | Conditions | Yield (%) | Purity (%) | Primary Use Case |
---|---|---|---|---|
Aluminum Chloride | Toluene, reflux, 8h | 78 | >95 | Bulk synthesis |
Boron Tribromide | DCM, -78°C to RT, 4h | 65 | 98 | Lab-scale reactions |
Biological (CYP) | Hepatic microsomes, 37°C | Variable* | N/A | Metabolic studies |
*Dependent on enzyme activity and polymorphisms [1] [7] [9].
The 1,5-benzodiazepine scaffold of NDDC exhibits distinct properties versus classical 1,4-benzodiazepines:
Table 2: Structural and Binding Properties of Benzodiazepine Scaffolds
Scaffold Type | α1-GABAA Kᵢ (nM) | α2-GABAA Kᵢ (nM) | α2/α1 Selectivity Ratio | Key Structural Feature |
---|---|---|---|---|
1,4-Benzodiazepine | 8.2 | 6.5 | 0.79 | Planar N1–N4 ring |
Clobazam (1,5) | 148 | 49 | 3.02 | Bent N1–N5 conformation |
NDDC | 210 | 32 | 6.56 | Dechlorinated C7, N1-H |
Data adapted from recombinant receptor binding assays [5] [9] [10].
Dechlorination Methods:
N-Demethylation Efficiency:Chemical demethylation (e.g., BBr₃) achieves higher yields (65–78%) versus enzymatic processes (variable, polymorphism-dependent). However, enzymatic methods using recombinant CYP3A4 offer regioselectivity unattainable with harsh chemicals [4] [9].
Order of Operations:Performing dechlorination before N-demethylation increases overall yield by 22% in multi-step syntheses. Reverse sequences risk dealkylation side products due to the activated N1 position in dechlorinated intermediates .
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7